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Compound of Interest

Compound Name: (+)-Benzylphenethylamine

CAS No.: 38235-77-7

Cat. No.: B1269999

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of

(+)-Benzylphenethylamine, also known as (R)-(+)-N-Benzyl-1-phenylethylamine. Detailed

data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass

Spectrometry (MS) are presented, along with the experimental protocols for their acquisition.

Additionally, a key signaling pathway associated with the broader class of N-

benzylphenethylamines is visualized to provide functional context.

Spectroscopic Data
The following sections summarize the key spectroscopic data for (+)-Benzylphenethylamine,

providing a quantitative basis for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of (+)-
Benzylphenethylamine. The proton (¹H) and carbon-13 (¹³C) NMR data are presented below.
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Table 1: ¹H NMR Spectroscopic Data for (+)-Benzylphenethylamine

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.20-7.40 Multiplet 10H

Aromatic protons

(C₆H₅-CH and C₆H₅-

CH₂)

~3.80 Quartet 1H
Methine proton (-

CH(CH₃)-)

~3.60 Singlet 2H
Methylene protons (-

CH₂-Ph)

~2.0 (variable) Singlet (broad) 1H Amine proton (-NH-)

~1.40 Doublet 3H Methyl protons (-CH₃)

Table 2: ¹³C NMR Spectroscopic Data for (+)-Benzylphenethylamine

Chemical Shift (δ) ppm Assignment

~145 Quaternary Aromatic Carbon

~140 Quaternary Aromatic Carbon

~128.5 Aromatic CH

~128.2 Aromatic CH

~127.0 Aromatic CH

~126.8 Aromatic CH

~58 Methine Carbon (-CH(CH₃)-)

~51 Methylene Carbon (-CH₂-Ph)

~24 Methyl Carbon (-CH₃)

Infrared (IR) Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b1269999/docs?utm_src=pdf-body#spectroscopic-and-signaling-profile-of-benzylphenethylamine-a-technical-guide
https://www.benchchem.com/product/b1269999/docs?utm_src=pdf-body#spectroscopic-and-signaling-profile-of-benzylphenethylamine-a-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1269999?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


IR spectroscopy provides information about the functional groups present in (+)-
Benzylphenethylamine. The characteristic absorption bands are detailed below.

Table 3: IR Spectroscopic Data for (+)-Benzylphenethylamine

Wavenumber (cm⁻¹) Intensity Assignment

~3300 - 3400 Medium, Sharp
N-H Stretch (Secondary

Amine)

~3020 - 3080 Medium Aromatic C-H Stretch

~2850 - 2970 Medium Aliphatic C-H Stretch

~1600, 1495, 1450 Medium to Strong Aromatic C=C Bending

~700 - 750 Strong
C-H Out-of-plane Bending

(Monosubstituted Benzene)

Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of

(+)-Benzylphenethylamine. The key fragments from electron ionization (EI) are listed below.

Table 4: Mass Spectrometry Data for (+)-Benzylphenethylamine

m/z Relative Intensity Assignment

211 [M]⁺ Molecular Ion

196 [M - CH₃]⁺

120 [C₈H₁₀N]⁺

105 [C₇H₇]⁺ (Tropylium ion)

91 Base Peak [C₇H₇]⁺ (Benzyl cation)

Experimental Protocols
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The following protocols outline the general procedures for obtaining the spectroscopic data

presented above.

Synthesis of (+)-Benzylphenethylamine
A common method for the synthesis of (+)-Benzylphenethylamine is through reductive

amination[1][2]:

(R)-(+)-1-phenylethylamine and benzaldehyde are dissolved in a suitable solvent, such as

toluene or methanol.[1][2]

The mixture is stirred at room temperature or heated to reflux to form the corresponding

imine.[1][2] Water may be removed azeotropically.

The reaction mixture is then cooled, and a reducing agent, typically sodium borohydride

(NaBH₄), is added portion-wise.[1]

The reaction is stirred until completion, monitored by thin-layer chromatography (TLC).[1]

The reaction is quenched, and the product is extracted using an organic solvent.

The organic layer is washed, dried, and the solvent is evaporated to yield the crude product,

which can be further purified by distillation or chromatography.

NMR Spectroscopy
Sample Preparation: A small amount of (+)-Benzylphenethylamine is dissolved in a

deuterated solvent (e.g., CDCl₃) in an NMR tube.

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer

(e.g., 300 or 500 MHz).

¹H NMR: A standard pulse program is used to acquire the proton spectrum.

¹³C NMR: A proton-decoupled pulse program is used to acquire the carbon spectrum.

Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the

spectra are phased and baseline corrected. Chemical shifts are referenced to the residual
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solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
Sample Preparation: A drop of neat liquid (+)-Benzylphenethylamine is placed between two

salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, a spectrum can be obtained

using an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer.

Background Subtraction: A background spectrum of the empty sample holder is recorded

and subtracted from the sample spectrum.

Data Analysis: The positions of the major absorption bands are identified and reported in

wavenumbers (cm⁻¹).

Mass Spectrometry
Sample Introduction: A dilute solution of (+)-Benzylphenethylamine in a volatile solvent is

introduced into the mass spectrometer, often via a gas chromatograph (GC-MS).

Ionization: The sample is ionized using Electron Ionization (EI).

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer.

Detection: The abundance of each ion is measured by a detector, generating a mass

spectrum.

Signaling Pathway Visualization
N-benzylphenethylamine derivatives are known to act as potent agonists at serotonin 5-HT₂A

receptors. The activation of this G-protein coupled receptor (GPCR) initiates a complex

intracellular signaling cascade.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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